molecular formula C9H21ClN2O2S B11861057 N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride

N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride

Cat. No.: B11861057
M. Wt: 256.79 g/mol
InChI Key: QWTDDASJUGRQSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinamides or sulfenamides .

Scientific Research Applications

N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility in water, making it more suitable for certain applications compared to its non-hydrochloride counterpart .

Properties

Molecular Formula

C9H21ClN2O2S

Molecular Weight

256.79 g/mol

IUPAC Name

N-(piperidin-2-ylmethyl)propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C9H20N2O2S.ClH/c1-2-7-14(12,13)11-8-9-5-3-4-6-10-9;/h9-11H,2-8H2,1H3;1H

InChI Key

QWTDDASJUGRQSP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NCC1CCCCN1.Cl

Origin of Product

United States

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